molecular formula C17H16N6O2S B2840692 N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034620-28-3

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2840692
CAS RN: 2034620-28-3
M. Wt: 368.42
InChI Key: ZXXDXDNOMKIQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.

Scientific Research Applications

Design and Biological Evaluation of Derivatives

A study by Zhang et al. (2019) focused on the design, synthesis, and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase (XO) inhibitors. The study employed a structure-based drug design strategy to enhance the interaction between the small molecule and the target enzyme, leading to the identification of potent XO inhibitors with significant improvement in potency compared to previous compounds. This research highlights the compound's application in addressing diseases associated with excessive XO activity, such as gout or certain types of cardiovascular diseases (Zhang et al., 2019).

Application in Corrosion Inhibition

Another interesting application is found in the study by Yadav et al. (2015), where derivatives of isonicotinamide, including compounds structurally related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, were evaluated for their corrosion inhibition properties on mild steel in an acidic medium. The compounds demonstrated significant inhibition efficiency, highlighting their potential application in protecting industrial materials from corrosion (Yadav et al., 2015).

Anticancer Activity

A derivative of isonicotinamide demonstrated potential anticancer activity by inhibiting the proliferation of prostate cancer cells. This was achieved through down-regulation of F-actin and paxillin, indicating a novel mechanism for cancer treatment strategies. Such research underscores the therapeutic potential of isonicotinamide derivatives in oncology (Wei et al., 2020).

Antimicrobial Activity

The synthesis and characterization of isonicotinamide derivatives with potential antimicrobial activity were reported, demonstrating efficacy against specific bacterial strains. This indicates the compound's utility in developing new antimicrobials to combat resistant bacteria, addressing a critical need in infectious disease treatment (Ramachandran, 2017).

properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c24-17(12-5-7-18-16(9-12)25-15-6-8-26-10-15)20-13-1-3-14(4-2-13)23-11-19-21-22-23/h1-5,7,9,11,15H,6,8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDXDNOMKIQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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